3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
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Overview
Description
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a methoxyphenyl group attached to a dihydro-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-methoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and dihydro-oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: This compound is used as a chemoselective reagent in organic synthesis.
3-(2-Methoxyphenyl)propionic acid: Known for its applications in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific structural features, which confer distinct reactivity and properties
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWSKOMGIBDYIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537176 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24031-70-7 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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